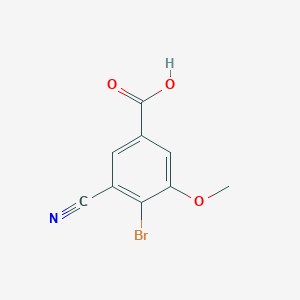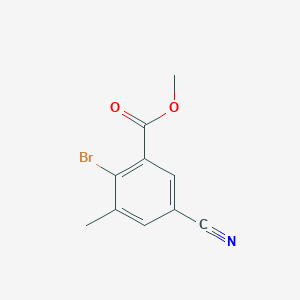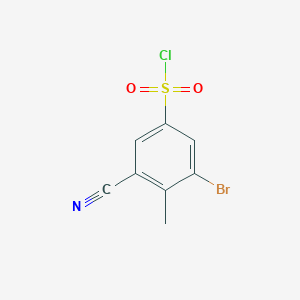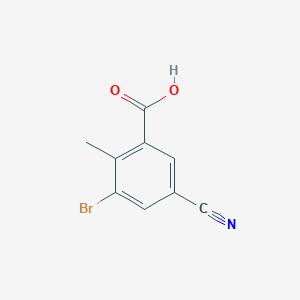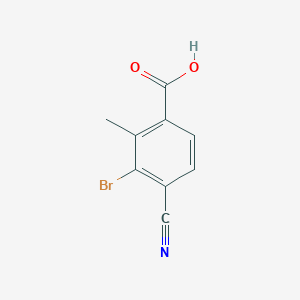
3-氯-6-(5-甲基-2-噻吩基)哒嗪
描述
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a 5-methyl-2-thienyl group at the sixth position
科学研究应用
3-Chloro-6-(5-methyl-2-thienyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
Target of Action
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a derivative of pyridazinone, a class of compounds known for their broad spectrum of pharmacological activities Pyridazinone derivatives have been associated with a wide range of biological targets due to their diverse pharmacodynamic profiles .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives, which could include this compound, inhibit calcium ion influx, a process required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化分析
Biochemical Properties
3-Chloro-6-(5-methyl-2-thienyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with p38MAP kinase, an enzyme involved in inflammatory responses . The interaction between 3-Chloro-6-(5-methyl-2-thienyl)pyridazine and p38MAP kinase results in the inhibition of the enzyme’s activity, thereby modulating inflammatory pathways. Additionally, this compound may interact with other kinases and signaling proteins, further influencing cellular processes.
Cellular Effects
The effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38MAP kinase by 3-Chloro-6-(5-methyl-2-thienyl)pyridazine can lead to altered gene expression profiles, affecting the production of pro-inflammatory cytokines . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit p38MAP kinase is a key aspect of its molecular mechanism . By binding to the active site of the enzyme, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular responses. Additionally, the compound may interact with other enzymes and receptors, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation. In in vitro and in vivo studies, the long-term effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine on cellular function have been observed, including sustained inhibition of p38MAP kinase activity and associated changes in gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting p38MAP kinase activity . At higher doses, potential toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of p38MAP kinase activity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, leading to the formation of metabolites that may retain or alter the compound’s biological activity. These metabolic pathways can impact the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine is an important aspect of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct 3-Chloro-6-(5-methyl-2-thienyl)pyridazine to particular organelles, influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine typically involves the reaction of 3-chloropyridazine with 5-methyl-2-thiophenecarboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-Chloro-6-(5-methyl-2-thienyl)pyridazine.
化学反应分析
Types of Reactions
3-Chloro-6-(5-methyl-2-thienyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thienyl group.
Coupling Reactions: It can undergo cross-coupling reactions with aromatic and heteroaromatic halides in the presence of catalysts like nickel or palladium.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium acetate or nickel chloride in the presence of ligands such as triphenylphosphine.
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Coupling: Biaryl or heteroaryl-pyridazine compounds.
相似化合物的比较
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the thienyl group, resulting in different chemical and biological properties.
6-(5-Methyl-2-thienyl)pyridazine:
3-Chloro-6-(2-thienyl)pyridazine: Similar but with an unsubstituted thienyl group, leading to variations in electronic properties and reactivity.
Uniqueness
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is unique due to the combined presence of the chlorine atom and the 5-methyl-2-thienyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-chloro-6-(5-methylthiophen-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRIRVPPUDPRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270891 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-98-6 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





